molecular formula C19H18FNO3 B2860128 1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene CAS No. 341966-59-4

1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene

Cat. No.: B2860128
CAS No.: 341966-59-4
M. Wt: 327.355
InChI Key: JSTWPIVFSOQCCS-CIAFOILYSA-N
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Description

1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a fluorobenzoyl moiety, and a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the fluorobenzoyl and methoxybenzene moieties. One common method involves the use of Friedel-Crafts acylation to introduce the fluorobenzoyl group, followed by nucleophilic substitution to attach the ethanimidoyl group. The final step often involves the coupling of the cyclopropyl group with the methoxybenzene ring under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the best yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl derivatives, cyclopropyl-containing molecules, and methoxybenzene analogs. Examples include:

  • 1-(2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene
  • 1-(2-{[(4-Methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene

Uniqueness

The uniqueness of 1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c1-12(21-24-19(22)14-3-7-15(20)8-4-14)17-11-18(17)13-5-9-16(23-2)10-6-13/h3-10,17-18H,11H2,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTWPIVFSOQCCS-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)F)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=C(C=C1)F)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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